
2-methyl-N-(4-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methylphenyl)prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease and other neurological disorders.
科学研究应用
2-methyl-N-(4-methylphenyl)prop-2-enamide has been widely used in scientific research as a model for Parkinson's disease. In animal models, 2-methyl-N-(4-methylphenyl)prop-2-enamide induces parkinsonian symptoms by selectively destroying dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments.
作用机制
2-methyl-N-(4-methylphenyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. By inhibiting complex I, 2-methyl-N-(4-methylphenyl)prop-2-enamide disrupts the production of ATP, leading to cellular energy depletion and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methyl-N-(4-methylphenyl)prop-2-enamide are well-documented. In animal models, 2-methyl-N-(4-methylphenyl)prop-2-enamide induces parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 2-methyl-N-(4-methylphenyl)prop-2-enamide also causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. Additionally, 2-methyl-N-(4-methylphenyl)prop-2-enamide has been shown to induce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-methyl-N-(4-methylphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a useful tool for studying the pathophysiology of Parkinson's disease. Additionally, 2-methyl-N-(4-methylphenyl)prop-2-enamide-induced parkinsonian symptoms in animal models closely resemble those seen in human Parkinson's disease. However, there are also limitations to using 2-methyl-N-(4-methylphenyl)prop-2-enamide in lab experiments. 2-methyl-N-(4-methylphenyl)prop-2-enamide is a neurotoxin and can cause significant damage to dopaminergic neurons in the brain. Additionally, there are ethical concerns surrounding the use of 2-methyl-N-(4-methylphenyl)prop-2-enamide in animal models.
未来方向
There are several future directions for research on 2-methyl-N-(4-methylphenyl)prop-2-enamide. One area of research is the development of new treatments for Parkinson's disease that target mitochondrial complex I. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage. Additionally, researchers are exploring the use of 2-methyl-N-(4-methylphenyl)prop-2-enamide in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, 2-methyl-N-(4-methylphenyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I that has been widely used in scientific research as a model for Parkinson's disease. While there are advantages to using 2-methyl-N-(4-methylphenyl)prop-2-enamide in lab experiments, there are also limitations and ethical concerns. Future research on 2-methyl-N-(4-methylphenyl)prop-2-enamide will focus on developing new treatments for Parkinson's disease and exploring its potential use in other neurological disorders.
合成方法
2-methyl-N-(4-methylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with methylamine and acetic anhydride. The product is then treated with phosphorus oxychloride to yield 2-methyl-N-(4-methylphenyl)prop-2-enamide. Another method involves the reaction of 4-methylacetophenone with methylamine and formaldehyde, followed by reduction with sodium borohydride.
属性
IUPAC Name |
2-methyl-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)11(13)12-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWUBQGSEPRUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

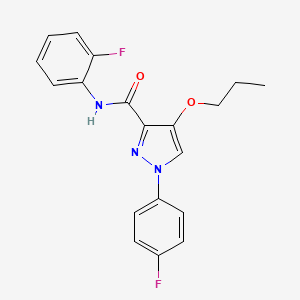
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2618001.png)
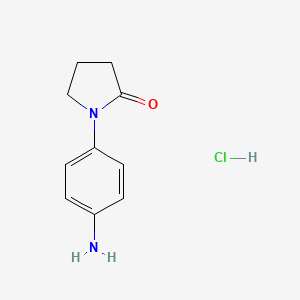
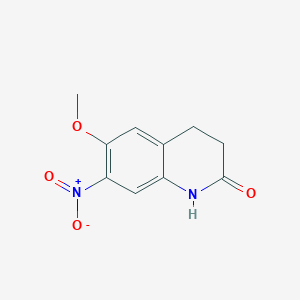
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2618005.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
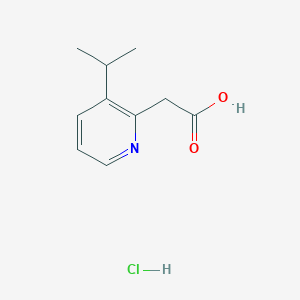
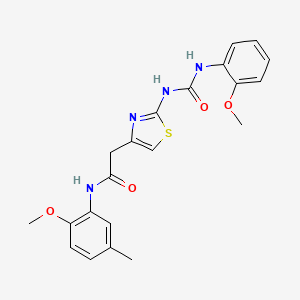

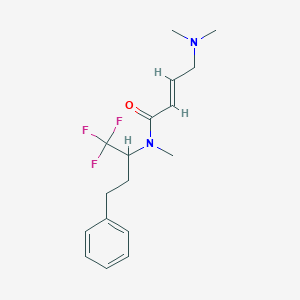
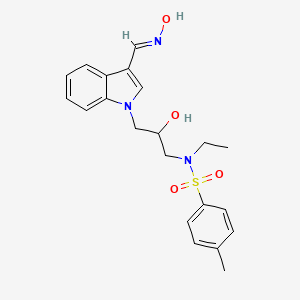

![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)